molecular formula C8H18O3S B12794237 2-Octanesulfonic acid CAS No. 10435-83-3

2-Octanesulfonic acid

Cat. No.: B12794237
CAS No.: 10435-83-3
M. Wt: 194.29 g/mol
InChI Key: LHQXHHDBJMMPCQ-UHFFFAOYSA-N
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Description

2-Octanesulfonic acid is an organosulfur compound with the molecular formula C8H18O3S. It is a sulfonic acid derivative of octane, characterized by the presence of a sulfonic acid group (-SO3H) attached to the second carbon of the octane chain. This compound is known for its strong acidic properties and is commonly used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of octane using sulfur trioxide (SO3) or oleum (a solution of SO3 in sulfuric acid). The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the octane chain.

Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous sulfonation of octane using a sulfonating agent such as sulfur trioxide. The process is carried out in specialized reactors designed to handle the exothermic nature of the reaction and to ensure efficient mixing and heat dissipation.

Chemical Reactions Analysis

Types of Reactions: 2-Octanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonates

    Reduction: Sulfonyl derivatives

    Substitution: Various substituted octanesulfonic acid derivatives

Mechanism of Action

The mechanism of action of 2-octanesulfonic acid is primarily related to its strong acidic properties. The sulfonic acid group (-SO3H) can donate protons (H+), making it a strong acid. This property allows it to participate in acid-catalyzed reactions and to act as an ion-pairing reagent in chromatography. The molecular targets and pathways involved depend on the specific application, such as the separation of compounds in HPLC or the stabilization of proteins and peptides in biological samples.

Comparison with Similar Compounds

Uniqueness: 2-Octanesulfonic acid is unique due to its specific chain length and the position of the sulfonic acid group, which confer distinct properties and reactivity compared to other sulfonic acids. Its ability to act as an ion-pairing reagent in HPLC makes it particularly valuable in analytical chemistry.

Properties

CAS No.

10435-83-3

Molecular Formula

C8H18O3S

Molecular Weight

194.29 g/mol

IUPAC Name

octane-2-sulfonic acid

InChI

InChI=1S/C8H18O3S/c1-3-4-5-6-7-8(2)12(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11)

InChI Key

LHQXHHDBJMMPCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)S(=O)(=O)O

Origin of Product

United States

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